Gas-Phase Conformational Exclusivity: beta-D-Lyxopyranose Adopts Only ⁴C₁ Chair vs. alpha-D-Lyxopyranose Dual Conformation
Rotational spectroscopy in the gas phase reveals that beta-D-lyxopyranose populates exclusively the ⁴C₁ chair conformation, enabling atomic-resolution structural determination via multispecies isotopic substitution (¹³C, ²H, ¹⁸O). In contrast, alpha-D-lyxopyranose exhibits conformational heterogeneity, populating both ⁴C₁ and ¹C₄ chairs in a 60:40 ratio [1]. This single-conformer property makes the β-anomer uniquely suitable for high-precision spectroscopic and computational benchmarking studies.
| Evidence Dimension | Gas-phase chair conformation population |
|---|---|
| Target Compound Data | Exclusively ⁴C₁ chair (100%) |
| Comparator Or Baseline | alpha-D-lyxopyranose: ⁴C₁ and ¹C₄ chairs (60:40 ratio) |
| Quantified Difference | Absolute conformational homogeneity vs. 60:40 dual-population heterogeneity |
| Conditions | Gas phase, rotational spectroscopy (microwave), supersonic jet expansion; supported by solid-state NMR |
Why This Matters
Procurement of the pure β-anomer eliminates conformational ambiguity, critical for structural biology studies where single-conformer substrates are required for unambiguous electron density fitting and for computational chemistry validation of force-field parameters.
- [1] Calabrese C, Écija P, Compañón I, et al. Conformational Behavior of d-Lyxose in Gas and Solution Phases by Rotational and NMR Spectroscopies. J Phys Chem Lett. 2019;10(12):3339-3345. doi:10.1021/acs.jpclett.9b00978. View Source
